molecular formula C14H14N2O2 B041510 N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide CAS No. 93629-82-4

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide

Cat. No.: B041510
CAS No.: 93629-82-4
M. Wt: 242.27 g/mol
InChI Key: GBRJDIQXAKADHR-UHFFFAOYSA-N
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Description

N-[4-(4-Hydroxyanilino)phenyl]acetamide, also known as paracetamol or acetaminophen, is a widely used analgesic and antipyretic medication. It is a white crystalline powder that is soluble in water and ethanol. This compound is one of the most commonly used drugs worldwide, with an estimated annual consumption of over 20 billion tablets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-Hydroxyanilino)phenyl]acetamide typically involves the acetylation of 4-aminophenol. The reaction is carried out by reacting 4-aminophenol with acetic anhydride under controlled conditions. The reaction proceeds as follows:

C6H4(OH)(NH2)+(CH3CO)2OC6H4(OH)(NHCOCH3)+CH3COOH\text{C}_6\text{H}_4(\text{OH})(\text{NH}_2) + (\text{CH}_3\text{CO})_2\text{O} \rightarrow \text{C}_6\text{H}_4(\text{OH})(\text{NHCOCH}_3) + \text{CH}_3\text{COOH} C6​H4​(OH)(NH2​)+(CH3​CO)2​O→C6​H4​(OH)(NHCOCH3​)+CH3​COOH

Industrial Production Methods

Industrial production of N-[4-(4-Hydroxyanilino)phenyl]acetamide involves similar acetylation processes but on a larger scale. The reaction is typically carried out in large reactors with precise control over temperature and pH to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(4-Hydroxyanilino)phenyl]acetamide undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form quinone imine derivatives.

    Reduction: Reduction reactions can convert it back to 4-aminophenol.

    Substitution: It can undergo substitution reactions, particularly at the hydroxyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Substitution reactions often involve reagents like halogens or sulfonyl chlorides.

Major Products Formed

    Oxidation: Quinone imine derivatives.

    Reduction: 4-aminophenol.

    Substitution: Various substituted derivatives depending on the reagent used.

Scientific Research Applications

N-[4-(4-Hydroxyanilino)phenyl]acetamide has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds.

    Biology: Studied for its effects on cellular processes and enzyme inhibition.

    Medicine: Extensively used as an analgesic and antipyretic agent.

    Industry: Utilized in the synthesis of lithographic plates and other industrial applications.

Mechanism of Action

The precise mechanism of action of N-[4-(4-Hydroxyanilino)phenyl]acetamide is not completely understood. it is believed to involve the inhibition of the cyclooxygenase (COX) enzyme. This compound is thought to hinder both COX-1 and COX-2 enzymes, which are responsible for generating prostaglandins. Prostaglandins play a role in the inflammatory response, contributing to sensations of pain and fever. Through the inhibition of prostaglandin production, N-[4-(4-Hydroxyanilino)phenyl]acetamide effectively alleviates pain and reduces fever .

Comparison with Similar Compounds

Similar Compounds

    Aspirin (Acetylsalicylic Acid): Another widely used analgesic and antipyretic, but with anti-inflammatory properties.

    Ibuprofen: A nonsteroidal anti-inflammatory drug (NSAID) with analgesic and antipyretic effects.

    Naproxen: Another NSAID with similar properties to ibuprofen.

Uniqueness

N-[4-(4-Hydroxyanilino)phenyl]acetamide is unique in that it primarily acts as an analgesic and antipyretic without significant anti-inflammatory effects. This makes it suitable for patients who require pain and fever relief but cannot tolerate the gastrointestinal side effects associated with NSAIDs.

Biological Activity

N-[4-[(4-Hydroxyphenyl)amino]phenyl]acetamide, often referred to as a derivative of acetamide, is a compound of significant interest in pharmacology due to its diverse biological activities. This article explores its mechanisms of action, therapeutic potential, and comparative analysis with similar compounds.

Chemical Structure and Properties

The molecular structure of this compound includes an acetamide functional group linked to a phenyl ring that features a hydroxyphenyl substitution. Its molecular formula is C15_{15}H15_{15}N2_{2}O, with a molecular weight of approximately 241.3 g/mol. The presence of multiple aromatic rings contributes to its chemical stability and biological interactions.

Research indicates that this compound exhibits analgesic properties primarily through the modulation of pain pathways. Its mechanism appears to involve:

  • Cyclooxygenase Inhibition : The compound may inhibit cyclooxygenase enzymes, which play a crucial role in the inflammatory response and pain signaling pathways .
  • Endocannabinoid System Interaction : It has been suggested that the compound interacts with the endocannabinoid system, potentially activating cannabinoid receptors and transient receptor potential vanilloid channels, which are involved in pain perception .

Biological Activity and Therapeutic Applications

This compound has been studied for various biological activities:

  • Analgesic Effects : In vitro and in vivo studies have demonstrated its efficacy in alleviating pain without significant hepatotoxicity, a common issue with many analgesics .
  • Anti-inflammatory Properties : The compound shows promise as an anti-inflammatory agent, potentially useful in treating conditions characterized by excessive inflammation .

Comparative Analysis with Similar Compounds

The following table summarizes the structural similarities and unique characteristics of this compound compared to other acetamides:

Compound NameStructure SimilarityUnique Features
N-(4-Methoxyphenyl)acetamideSimilar phenolic structureContains a methoxy group instead of hydroxyl
N-(4-Aminophenyl)acetamideBasic phenolic structureLacks additional amino groups
N-(2-Hydroxyphenyl)acetamideDifferent positioning of hydroxylAffects solubility and biological activity

This comparison highlights the enhanced analgesic properties and reduced toxicity profile of this compound compared to its analogs .

Case Studies and Research Findings

Several studies have focused on the biological activity of this compound:

  • Hepatotoxicity Studies : Research has shown that this compound maintains an analgesic profile similar to acetaminophen (ApAP) but with significantly lower hepatotoxicity. In animal models, treatment with this compound resulted in normal liver function tests compared to elevated liver enzymes observed with ApAP .
  • In Vivo Analgesia Models : In various pain models, including inflammatory and neuropathic pain models, the compound exhibited significant pain relief comparable to traditional analgesics while preserving liver health .
  • Histological Evidence : Histological examinations revealed preserved liver architecture in subjects treated with this compound after high-dose administration, contrasting sharply with necrotic changes observed in ApAP-treated subjects .

Properties

IUPAC Name

N-[4-(4-hydroxyanilino)phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N2O2/c1-10(17)15-11-2-4-12(5-3-11)16-13-6-8-14(18)9-7-13/h2-9,16,18H,1H3,(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GBRJDIQXAKADHR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)NC2=CC=C(C=C2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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